molecular formula C17H13F3N2OS2 B2396869 1-(Thiophen-2-yl(thiophen-3-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea CAS No. 2034459-55-5

1-(Thiophen-2-yl(thiophen-3-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea

Cat. No.: B2396869
CAS No.: 2034459-55-5
M. Wt: 382.42
InChI Key: YBNYSSWPEUUHDQ-UHFFFAOYSA-N
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Description

1-(Thiophen-2-yl(thiophen-3-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea is a complex organic compound that features a urea core substituted with thiophene and trifluoromethylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Thiophen-2-yl(thiophen-3-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea typically involves multi-step organic reactions. One common approach is the reaction of thiophene derivatives with isocyanates under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(Thiophen-2-yl(thiophen-3-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the thiophene rings, using reagents like sodium hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Sodium hydride in dimethylformamide or potassium tert-butoxide in tetrahydrofuran.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

1-(Thiophen-2-yl(thiophen-3-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.

    Industry: Used in the development of advanced materials, such as organic semiconductors and polymers.

Mechanism of Action

The mechanism of action of 1-(Thiophen-2-yl(thiophen-3-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea involves its interaction with specific molecular targets. The thiophene and trifluoromethylphenyl groups can engage in π-π stacking interactions and hydrogen bonding with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Thiophene derivatives: Compounds like 2,5-dimethylthiophene and 3-thiophenemethanol share structural similarities.

    Trifluoromethylphenyl derivatives: Compounds such as 2-(trifluoromethyl)aniline and 4-(trifluoromethyl)phenol are structurally related.

Uniqueness

1-(Thiophen-2-yl(thiophen-3-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea is unique due to the combination of thiophene and trifluoromethylphenyl groups in a single molecule. This combination imparts distinct electronic and steric properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

1-[thiophen-2-yl(thiophen-3-yl)methyl]-3-[2-(trifluoromethyl)phenyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F3N2OS2/c18-17(19,20)12-4-1-2-5-13(12)21-16(23)22-15(11-7-9-24-10-11)14-6-3-8-25-14/h1-10,15H,(H2,21,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBNYSSWPEUUHDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)NC(=O)NC(C2=CSC=C2)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F3N2OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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